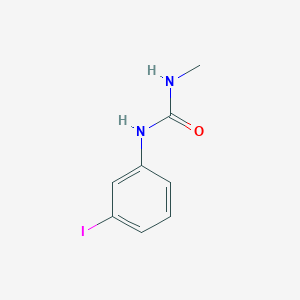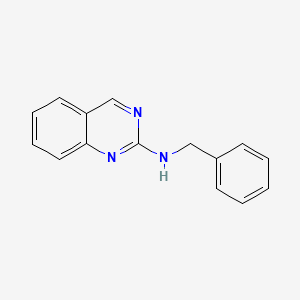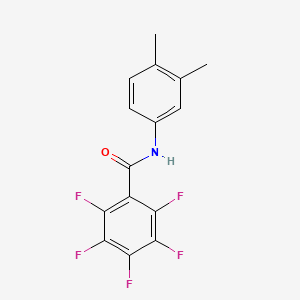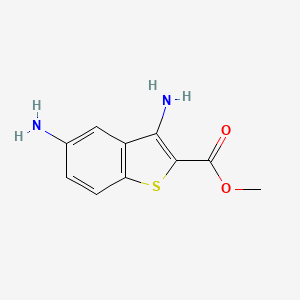
1-(3-Iodophenyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)-3-methylurea, also known as IMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMU is a white crystalline solid that is soluble in organic solvents like chloroform, acetone, and methanol. This compound has a molecular formula of C8H9IN2O and a molecular weight of 280.08 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)-3-methylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(3-Iodophenyl)-3-methylurea has been investigated as a potential anticancer agent. Studies have shown that 1-(3-Iodophenyl)-3-methylurea exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In biochemistry, 1-(3-Iodophenyl)-3-methylurea has been used as a tool to study the mechanism of action of various enzymes. For example, 1-(3-Iodophenyl)-3-methylurea has been used as a substrate for the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By studying the kinetics of the reaction, researchers can gain insights into the mechanism of action of the enzyme.
In materials science, 1-(3-Iodophenyl)-3-methylurea has been used as a building block for the synthesis of novel materials. For example, 1-(3-Iodophenyl)-3-methylurea has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of 1-(3-Iodophenyl)-3-methylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 1-(3-Iodophenyl)-3-methylurea inhibits the activity of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to inhibit the activity of the enzyme urease, which is involved in the metabolism of urea in the body.
Biochemical and Physiological Effects:
1-(3-Iodophenyl)-3-methylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Iodophenyl)-3-methylurea exhibits cytotoxic activity against cancer cells, induces apoptosis, and inhibits the activity of various enzymes. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Iodophenyl)-3-methylurea is its versatility. 1-(3-Iodophenyl)-3-methylurea can be used as a building block for the synthesis of various compounds, including anticancer agents and MOFs. In addition, 1-(3-Iodophenyl)-3-methylurea is relatively easy to synthesize and purify, making it a convenient tool for laboratory experiments.
One of the limitations of 1-(3-Iodophenyl)-3-methylurea is its toxicity. 1-(3-Iodophenyl)-3-methylurea has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 1-(3-Iodophenyl)-3-methylurea can be difficult to handle due to its sensitivity to air and moisture.
Zukünftige Richtungen
For research on 1-(3-Iodophenyl)-3-methylurea include the development of novel anticancer agents and the synthesis of novel MOFs.
Synthesemethoden
The synthesis of 1-(3-Iodophenyl)-3-methylurea involves the reaction of 3-iodoaniline with methyl isocyanate in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-(3-iodophenyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHNEGPJASMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)-3-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)


![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
